molecular formula C9H17NO3 B15324049 2-Formamidooctanoic acid

2-Formamidooctanoic acid

Cat. No.: B15324049
M. Wt: 187.24 g/mol
InChI Key: RUEPVABBOLCODV-UHFFFAOYSA-N
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Description

2-Formamidooctanoic acid is a chemical compound of interest in specialized research fields. As a derivative of octanoic acid, a medium-chain fatty acid known for its role in metabolic processes, this formamido-substituted analog may serve as a key intermediate or building block in organic synthesis and biochemical studies . Researchers might explore its potential in various applications, such as the synthesis of more complex molecules or in metabolic pathway analysis. The precise mechanism of action and specific research applications for this compound are areas for scientific investigation. This product is intended for laboratory research purposes only and is not for human or veterinary diagnostic use. Researchers should consult the safety data sheet (SDS) and handle the product according to established laboratory safety protocols.

Properties

Molecular Formula

C9H17NO3

Molecular Weight

187.24 g/mol

IUPAC Name

2-formamidooctanoic acid

InChI

InChI=1S/C9H17NO3/c1-2-3-4-5-6-8(9(12)13)10-7-11/h7-8H,2-6H2,1H3,(H,10,11)(H,12,13)

InChI Key

RUEPVABBOLCODV-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC(C(=O)O)NC=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-formamidooctanoic acid typically involves the formylation of 2-aminooctanoic acid. One common method is the reaction of 2-aminooctanoic acid with formic acid under acidic conditions. The reaction proceeds as follows: [ \text{2-Aminooctanoic acid} + \text{Formic acid} \rightarrow \text{this compound} + \text{Water} ]

Industrial Production Methods: Industrial production of this compound may involve the use of more efficient catalysts and optimized reaction conditions to increase yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form corresponding oxo derivatives.

    Reduction: Reduction of the formamido group can yield 2-aminooctanoic acid.

    Substitution: The formamido group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or other bases.

Major Products Formed:

    Oxidation: Formation of oxo derivatives.

    Reduction: Formation of 2-aminooctanoic acid.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-Formamidooctanoic acid has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It can be used in the study of enzyme-substrate interactions and protein modifications.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-formamidooctanoic acid involves its interaction with specific molecular targets. The formamido group can participate in hydrogen bonding and other interactions with enzymes and receptors, influencing their activity. The pathways involved may include modulation of enzyme activity or receptor binding, leading to various biological effects.

Comparison with Similar Compounds

Table 1: Structural Comparison of Key Compounds

Compound Substituent Carbon Chain Functional Groups
2-Formamidooctanoic acid Formamido (-NHCHO) C8 Carboxylic acid, Amide
2-Fluorooctanoic acid Fluoro (-F) C8 Carboxylic acid, Halide
2-Furoylglycine Furoyl + amide C2 Carboxylic acid, Amide
Nonadecafluorodecanoic acid (PFDA) Perfluoroalkyl C10 Carboxylic acid, Fluorinated alkyl

Key Observations:

  • Chain Length: this compound and 2-fluorooctanoic acid share an 8-carbon backbone, whereas 2-furoylglycine has a shorter C2 chain. Longer chains (e.g., PFDA, C10) are associated with increased lipophilicity and environmental persistence .
  • Substituent Effects: The formamido group in this compound enables hydrogen bonding, contrasting with the electronegative fluorine in 2-fluorooctanoic acid. PFDA’s perfluorinated structure confers extreme chemical stability but raises environmental concerns .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-formamidooctanoic acid, and how can they be optimized for reproducibility?

  • Methodological Answer : Synthesis typically involves multistep reactions, starting with octanoic acid derivatives. For example, formamidation can be achieved via coupling reactions using formamide or formylating agents under controlled conditions (e.g., anhydrous environments). Purification often requires techniques like vacuum distillation or column chromatography to isolate the product from byproducts . To ensure reproducibility, document reaction parameters (temperature, solvent ratios, catalyst loadings) meticulously, and validate purity using NMR and HPLC. Cross-reference protocols from analogous compounds (e.g., 2-fluorooctanoic acid synthesis) to adapt procedures .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer :

  • NMR : Use 1^1H and 13^{13}C NMR to confirm the formamido group (-NHCHO) and alkyl chain structure. Compare chemical shifts with databases (e.g., NIST Chemistry WebBook) to validate assignments .
  • FT-IR : Identify characteristic peaks for amide C=O (~1680 cm1^{-1}) and N-H stretches (~3300 cm1^{-1}).
  • Mass Spectrometry : High-resolution MS (HRMS) provides molecular ion confirmation and fragmentation patterns for structural elucidation.
  • Cross-validate results using multiple techniques to minimize ambiguity .

Q. How can researchers ensure purity and stability of this compound during storage?

  • Methodological Answer :

  • Purity : Use recrystallization (polar solvents like ethanol/water mixtures) or preparative HPLC. Monitor purity via melting point analysis and chromatographic methods.
  • Stability : Store in airtight, light-resistant containers under inert gas (e.g., argon) at low temperatures (-20°C). Conduct stability studies under varying conditions (humidity, temperature) to determine degradation kinetics .

Advanced Research Questions

Q. How should researchers address discrepancies in spectroscopic data or unexpected byproducts during synthesis?

  • Methodological Answer :

  • Data Validation : Replicate experiments to rule out procedural errors. Use control reactions to identify side products.
  • Advanced Analysis : Employ 2D NMR (e.g., COSY, HSQC) to resolve overlapping signals. For byproducts, isolate via preparative TLC and characterize structurally.
  • Literature Comparison : Cross-check findings with published data on structurally similar compounds (e.g., 2-fluoro or 2-aminooctanoic acid derivatives) to identify systemic errors .

Q. What strategies optimize reaction yields in large-scale syntheses of this compound?

  • Methodological Answer :

  • Catalyst Screening : Test palladium or enzyme-based catalysts for efficiency in formamidation.
  • Solvent Optimization : Use green solvents (e.g., cyclopentyl methyl ether) to enhance solubility and reduce side reactions.
  • Process Monitoring : Implement in-situ FT-IR or Raman spectroscopy to track reaction progress and adjust parameters dynamically .

Q. How can computational modeling predict the reactivity or biological interactions of this compound?

  • Methodological Answer :

  • DFT Calculations : Model reaction pathways (e.g., formyl group transfer) to identify transition states and energy barriers.
  • Molecular Docking : Simulate interactions with biological targets (e.g., enzymes) using software like AutoDock. Validate predictions with in vitro assays.
  • Parameter Validation : Calibrate computational models with experimental data (e.g., NMR coupling constants, kinetic studies) to improve accuracy .

Data Analysis and Reproducibility

Q. What statistical methods are appropriate for analyzing dose-response or kinetic data involving this compound?

  • Methodological Answer :

  • Nonlinear Regression : Fit dose-response curves using the Hill equation or logistic models.
  • Clustered Data Handling : Use mixed-effects models to account for nested observations (e.g., repeated measurements across batches).
  • Error Analysis : Report confidence intervals and p-values for kinetic parameters (e.g., kcatk_{cat}, KmK_m) derived from Lineweaver-Burk plots .

Q. How should researchers document experimental procedures to ensure reproducibility in publications?

  • Methodological Answer :

  • Detailed Protocols : Include exact reagent grades, equipment models, and software versions. For novel methods, provide step-by-step workflows in supplementary materials.
  • Data Transparency : Deposit raw spectra, chromatograms, and computational input files in public repositories (e.g., Zenodo).
  • Ethical Compliance : Adhere to journal guidelines (e.g., Beilstein Journal of Organic Chemistry) for experimental reporting and data sharing .

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